



Technical Support Center: ABTS Decolorization Assay

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Compound of Interest		
Compound Name:	ABTS diammonium salt	
Cat. No.:	B7949024	Get Quote

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] decolorization assay for antioxidant capacity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the ABTS decolorization assay?

A1: The ABTS assay is a spectrophotometric method used to determine the total antioxidant capacity of a sample.[1] The principle involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with a strong oxidizing agent like potassium persulfate.[2] When an antioxidant is added, it donates an electron or hydrogen atom to the ABTS•+, neutralizing it and causing the solution to lose its color.[2] This decolorization is measured by a decrease in absorbance at a specific wavelength (typically 734 nm), which is proportional to the antioxidant concentration.[2][3]

Q2: What are the main advantages of the ABTS assay?

A2: The ABTS assay is versatile and can be used for both hydrophilic and lipophilic samples because the ABTS radical is soluble in both aqueous and organic media.[1][4] The assay is also known for producing reproducible results and the ABTS•+ radical is stable for over two days.[4]



Q3: What are the key limitations of the ABTS assay?

A3: A significant limitation is that the ABTS•+ radical is not a naturally occurring radical found in biological systems.[4] The reaction to generate the ABTS•+ radical is also slow, typically requiring 12-16 hours.[4] Furthermore, the assay can be influenced by various factors such as reaction time, pH, and the solvent used, potentially leading to variability in results between different laboratories.[5][6] Some antioxidants may also form coupling adducts with ABTS•+, which can complicate the interpretation of results.[5][7]

Q4: How are the results of the ABTS assay typically expressed?

A4: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2] Trolox, a water-soluble analog of vitamin E, is used as a standard, and the antioxidant capacity of the sample is compared to that of Trolox.[2] The radical scavenging activity can also be calculated as the percentage of inhibition of ABTS•+.[2]

Troubleshooting Guide



Issue	Possible Cause(s)	Recommended Solution(s)
High variability in results	Incomplete Reaction: Some antioxidants react slowly with ABTS•+. A fixed time point may not be sufficient for the reaction to reach completion. [8]	Ensure the reaction has reached a steady state. For slow-reacting antioxidants, a longer incubation time (e.g., 60 minutes) may be necessary.[9]
pH Sensitivity: The antioxidant potential of certain compounds, like peptides, is highly dependent on the pH of the reaction medium.[8][10]	Maintain a consistent and appropriate pH for the assay. The assay is applicable over a broad pH range (2.0–7.4).[9]	
Solvent Effects: The absorbance maximum of ABTS•+ can shift depending on the solvent used (e.g., methanol, ethanol).[5]	Use the same solvent for the sample and the ABTS•+ solution to ensure consistency. [6]	-
Absorbance of sample is higher than the control	Sample Color Interference: Pigments in the sample may absorb light at the same wavelength as the ABTS•+ radical (734 nm), leading to an underestimation of antioxidant capacity.[5][6]	Run a sample blank (sample without the ABTS•+ solution) and subtract its absorbance from the sample reading.[11]
Inconsistent TEAC values between labs	Different reaction times: Laboratories may use different incubation times (e.g., 4, 6, or 30 minutes), leading to different TEAC values for the same compound.[5]	Standardize the reaction time across experiments and ensure it is sufficient for the reaction to go to completion.
Different ABTS•+ generation methods: Different methods of generating the ABTS•+ radical (e.g., using potassium	Use a consistent method for generating the ABTS•+ radical for all comparative studies.	



persulfate vs. laccase or myoglobin) can yield different antioxidant capacity values for the same compound.[5]

Experimental Protocol: ABTS Decolorization Assay

This protocol is a standard procedure for determining the antioxidant capacity of a sample.

Materials and Reagents:

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
- Potassium persulfate (K₂S₂O₈) or Ammonium Persulfate ((NH₄)₂S₂O₈)
- Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
- Ethanol or Methanol
- Phosphate Buffered Saline (PBS)
- 96-well microplate
- Microplate reader

Procedure:

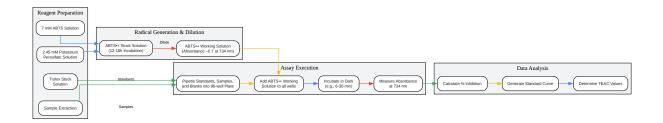
- Preparation of ABTS•+ Stock Solution:
 - Prepare a 7 mM solution of ABTS in water.[2]
 - Prepare a 2.45 mM solution of potassium persulfate in water.[2]
 - Mix the ABTS and potassium persulfate solutions in a 1:1 ratio.
 - Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[4]



- Preparation of ABTS+ Working Solution:
 - Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70
 ± 0.02 at 734 nm.[3][4]
- Preparation of Standard and Sample Solutions:
 - Prepare a stock solution of Trolox in ethanol.
 - \circ From the stock solution, prepare a series of dilutions to create a standard curve (e.g., 10, 20, 40, 60, 80, 100 μ M).[2]
 - Prepare extracts of the test samples in a suitable solvent at various concentrations.
- Assay Procedure (96-well plate):
 - \circ Add 20 μ L of the standard Trolox solutions, sample solutions, or a blank (solvent) to individual wells.[2]
 - Add 180 μL of the ABTS•+ working solution to each well.[2]
 - Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[2][8]
 - Measure the absorbance at 734 nm using a microplate reader.[3]
- Data Analysis:
 - Calculate the percentage of inhibition of ABTS•+ using the following formula: % Inhibition =
 [(Absorbance of Control Absorbance of Sample) / Absorbance of Control] x 100[2]
 - Plot the percentage of inhibition against the concentration of the Trolox standards to create a standard curve.
 - Determine the TEAC value of the samples from the standard curve.

Visualization





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Caption: Workflow of the ABTS decolorization assay.

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